molecular formula C6H13N B3329203 N,N-dimethyl(3-butenyl)amine CAS No. 55831-89-5

N,N-dimethyl(3-butenyl)amine

Cat. No.: B3329203
CAS No.: 55831-89-5
M. Wt: 99.17 g/mol
InChI Key: GKTJBVBQYZOQNJ-UHFFFAOYSA-N
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Description

Contextual Significance of Allylamine (B125299) Derivatives in Chemical Synthesis

Allylamine derivatives are a class of organic compounds characterized by the presence of an amino group attached to an allyl group. This structural motif is of profound importance in chemical synthesis, serving as a versatile building block for a wide array of more complex molecules. researchgate.netrsc.org The dual functionality of the reactive double bond and the nucleophilic/basic nitrogen atom within the allylamine structure allows for a diverse range of chemical transformations.

The significance of allylamine derivatives is underscored by their prevalence in numerous natural products, pharmaceuticals, and agrochemicals. acs.org For instance, the allylamine framework is a core component of several antifungal agents, such as naftifine (B1207962) and terbinafine. acs.org Furthermore, these derivatives are pivotal intermediates in the synthesis of various nitrogen-containing heterocycles, which are themselves ubiquitous in medicinal chemistry. beilstein-journals.org The ability to readily functionalize both the amino group and the alkene provides chemists with a powerful tool for molecular design and the construction of intricate chemical architectures. The development of new synthetic methods for the preparation of allylamines continues to be an active area of research, reflecting their enduring importance in organic synthesis. beilstein-journals.org

Strategic Importance of the N,N-Dimethyl(3-Butenyl)amine Scaffold in Contemporary Organic Chemistry

This compound, a specific member of the homoallylic amine subclass of allylamines, possesses a unique combination of structural features that render it a strategically important scaffold in modern organic chemistry. The presence of a terminal double bond and a tertiary amine offers distinct reaction sites that can be selectively manipulated.

The butenyl group provides a handle for various carbon-carbon bond-forming reactions, including cyclization and cross-coupling reactions. For example, the alkene can participate in visible-light-mediated [2+2] cycloadditions to create strained bicyclic systems, which can be further functionalized. Moreover, the tertiary dimethylamino group influences the molecule's basicity and solubility, properties that are critical in its application as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This group can also direct certain reactions and interact with biological targets through hydrogen bonding.

The strategic utility of the this compound scaffold is evident in its use as a precursor in the synthesis of more complex molecules. For instance, it serves as a ligand in the formation of platinum-containing complexes used in atomic layer deposition, a technique for creating ultrathin films with applications in materials science and catalysis. researchgate.netresearchgate.net The compound and its derivatives have also been identified in the synthetic pathways of various pharmaceuticals, highlighting their role as valuable building blocks in drug discovery and development. researchgate.net

Below is a table summarizing key properties and synthetic applications of this compound.

Property/ApplicationDescription
Molecular Formula C₆H₁₃N
CAS Number 55831-89-5
Key Structural Features Tertiary amine, terminal alkene
Role in Synthesis Building block, reagent, ligand precursor
Industrial Uses Intermediate in the production of polymers, resins, pharmaceuticals, and agrochemicals.

Overview of Current Research Trajectories and Scholarly Contributions

Current research involving this compound and related structures is focused on harnessing its unique reactivity to develop novel synthetic methodologies and access complex molecular targets. Two prominent areas of investigation are hydroamination and cyclization reactions.

Hydroamination Reactions: Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing amines. nih.govmdpi.com Research in this area explores the use of various catalysts to achieve efficient and selective hydroamination of alkenes, including derivatives of this compound. organic-chemistry.org The development of catalysts for anti-Markovnikov hydroamination is a particular focus, as it allows for the synthesis of linear amines, which are valuable synthetic intermediates. nih.govmdpi.com

Cyclization Reactions: The bifunctional nature of this compound makes it an excellent substrate for cyclization reactions to form nitrogen-containing heterocycles. These heterocyclic scaffolds are of immense interest in medicinal chemistry due to their presence in a vast number of bioactive compounds. beilstein-journals.org Research has demonstrated the use of N,N-bis(3-butenyl)amines, which can be synthesized from precursors related to this compound, in ring-closing metathesis to produce tetrahydroazepines. acs.orgrsc.org

A recent study highlighted the use of dimethyl((3,4-η)N,N-dimethyl-3-butene-1-amine-N)platinum (DDAP) as a precursor for the atomic layer deposition of platinum catalysts. researchgate.netresearchgate.net This research showcases a novel application of the this compound scaffold in the field of materials science, demonstrating its utility beyond traditional organic synthesis.

The following table presents examples of recent research involving butenylamine derivatives, illustrating the types of transformations and their applications.

Research AreaReactant TypeReactionProduct TypeSignificance
Catalysis This compoundComplexation with PlatinumPlatinum precursor for Atomic Layer DepositionDevelopment of novel catalysts for hydrogen evolution. researchgate.netresearchgate.net
Heterocycle Synthesis N,N-bis(3-butenyl)aminesRing-Closing MetathesisTetrahydroazepinesAccess to seven-membered nitrogen-containing rings. acs.orgrsc.org
Agrochemical Research N-mono- and N,N-bis-3-butenyldichloroacetamidesSynthesis and Biological TestingCorn growth regulatorsDevelopment of new plant growth stimulants. pitt.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylbut-3-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-4-5-6-7(2)3/h4H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTJBVBQYZOQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of N,n Dimethyl 3 Butenyl Amine

Oxidation Pathways

Oxidation of N,N-dimethyl(3-butenyl)amine can be directed towards either the tertiary amine or the alkene moiety, depending on the reagents and conditions employed. This selectivity is crucial for the synthesis of various functionalized derivatives.

The structure of this compound presents two primary sites for oxidation: the lone pair of electrons on the nitrogen atom and the π-bond of the butenyl group. Selective oxidation is achievable, allowing for the independent transformation of these groups. Oxidation of the tertiary amine typically results in the formation of an N-oxide, a common metabolic pathway for tertiary amines. Conversely, oxidation targeting the alkene can lead to epoxidation or oxidative cleavage of the double bond. The choice of oxidant and reaction conditions dictates which moiety is preferentially attacked. For instance, certain catalysts exhibit high chemoselectivity for the amine group, leaving the alkene intact.

A variety of oxidizing agents can be employed to effect the transformation of this compound. The selection of the specific agent and the conditions of the reaction are determining factors for the final product. Gold-based catalysts have been shown to be effective for the aerobic oxidation of tertiary amines to their corresponding N-oxides with high yield under mild conditions. researchgate.net Hydrogen peroxide is another common oxidant used for this transformation. For the oxidation of the alkene, peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA) are typically used for epoxidation.

The table below summarizes various oxidizing agents and the typical products formed from the oxidation of tertiary amines or alkenes.

Oxidizing AgentTarget MoietyTypical Product(s)Reaction Conditions
Hydrogen Peroxide (H₂O₂)Tertiary AmineN-OxideAqueous solution, moderate temperatures (50-80 °C) nih.gov
Gold (Au) Catalysts / O₂Tertiary AmineN-OxideAqueous solution, mild conditions researchgate.net
m-CPBAAlkeneEpoxideAprotic solvents (e.g., CH₂Cl₂)
Ozone (O₃), then DMSAlkeneAldehydes (cleavage)Low temperature, followed by reductive workup
Osmium(VI) Nitrido ComplexTertiary AmineDealkylated AmineVisible light irradiation rsc.org

The oxidation of this compound leads to a variety of oxygen-containing derivatives. Direct oxidation of the nitrogen atom yields This compound N-oxide . This transformation maintains the carbon skeleton of the molecule. Alternatively, oxidation of the terminal double bond can produce (2-(dimethylamino)ethyl)oxirane , an epoxide derivative. More forceful oxidation or different pathways can lead to bond cleavage and the formation of smaller molecules.

Oxidative N-dealkylation is a significant reaction pathway for tertiary amines, involving the cleavage of a carbon-nitrogen bond. nih.gov This process is particularly relevant in biological systems, often catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net Two primary mechanisms are proposed for the N-demethylation of tertiary amines. rsc.org

Hydrogen Atom Transfer (HAT): In this pathway, an oxidizing species abstracts a hydrogen atom from a carbon adjacent (α) to the nitrogen atom. This generates a carbon-centered radical, which is then further oxidized to an unstable carbinolamine. The carbinolamine subsequently decomposes to yield a secondary amine and an aldehyde or ketone. rsc.org

Electron Transfer-Proton Transfer (ET-PT): This mechanism begins with a single electron transfer (SET) from the nitrogen's lone pair to the oxidant, forming an aminium radical cation. rsc.orgresearchgate.net This is followed by the transfer of a proton from the α-carbon to a base, resulting in the formation of an iminium ion. The iminium ion is then hydrolyzed by water to produce the secondary amine and a carbonyl compound. rsc.org For this compound, this would result in either N-methyl(3-butenyl)amine and formaldehyde, or N,N-dimethylamine and but-3-enal.

Reduction Transformations

Reduction reactions of this compound primarily target the unsaturated butenyl group, as the tertiary amine moiety is already in a reduced state.

The selective reduction of the carbon-carbon double bond in this compound can be achieved while leaving the tertiary amine group unaffected. The most common method for this transformation is catalytic hydrogenation. In this process, the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂). This reaction saturates the butenyl chain, converting the double bond into a single bond and yielding N,N-dimethylbutanamine.

Other reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not effective for the reduction of isolated alkene double bonds and are more commonly used for the reduction of carbonyls or imines. researchgate.net This inherent selectivity allows for the reduction of other functional groups in a molecule without affecting a C=C double bond. Conversely, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are also typically not used for simple alkene reduction. nsf.gov Therefore, catalytic hydrogenation remains the most direct and selective method for the reduction of the unsaturated bond in this compound.

Reduction of Tertiary Amines to Simpler Amines or Hydrocarbons

The direct reduction of tertiary amines to hydrocarbons is a challenging transformation that is not commonly employed. More frequently, reactions at the tertiary amine center involve demethylation or dealkylation to yield simpler secondary or primary amines.

In biological systems, tertiary amines such as N,N-dimethyl derivatives can undergo hepatic N-dealkylation, a process that removes one of the methyl groups to release the corresponding secondary amine. This metabolic process is a key consideration in the design of prodrugs.

Chemically, the selective N-demethylation of tertiary amines can be achieved through various methods. One common approach is the Von Braun reaction, which involves reaction with cyanogen (B1215507) bromide (CNBr) to form a cyanamide, followed by hydrolysis to yield the secondary amine. Another method involves the use of chloroformates, such as ethyl chloroformate or α-chloroethyl chloroformate, which react with the tertiary amine to form a carbamate (B1207046) intermediate. Subsequent hydrolysis or reduction of the carbamate furnishes the secondary amine.

Reductive amination provides an indirect route to simpler amines. organic-chemistry.orgmasterorganicchemistry.com For instance, a primary amine can be converted to a tertiary amine via sequential reductive aminations, and conceptually, the reverse process involves cleavage of C-N bonds. masterorganicchemistry.com However, direct reduction of the tertiary amine itself to a simpler amine or hydrocarbon requires harsh conditions and specialized reagents, such as certain hydrogenation catalysts or reducing agents like lithium aluminum hydride, often with limited success and selectivity.

Table 1: Methods for N-Dealkylation of Tertiary Amines
MethodReagent(s)IntermediateProduct
Hepatic Metabolism Cytochrome P450 enzymesN/ASecondary Amine
Von Braun Reaction 1. CNBr 2. H₂O/H⁺CyanamideSecondary Amine
Chloroformate Acylation 1. ClCO₂R 2. Hydrolysis/ReductionCarbamateSecondary Amine

Substitution Reactions

Substitution reactions involving this compound can occur at either the dimethylamino group or the butenyl chain, depending on the reagents and reaction conditions.

Nucleophilic Substitution at the Dimethylamino Group

The dimethylamino group is a poor leaving group for nucleophilic substitution reactions because the dimethylamide anion ( (CH₃)₂N⁻ ) that would be formed is a very strong base. libretexts.orglibretexts.org Consequently, direct displacement of the dimethylamino group by a nucleophile is not a feasible process.

To facilitate a substitution-type reaction, the nitrogen atom must first be converted into a better leaving group. This is typically achieved by alkylating the tertiary amine to form a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com This process, often called exhaustive methylation when using methyl iodide, transforms the neutral amine into a positively charged ammonium ion, which is an excellent leaving group. masterorganicchemistry.com

Step 1: Formation of a Quaternary Ammonium Salt this compound reacts with an alkylating agent, such as methyl iodide (CH₃I), via an Sₙ2 reaction to yield a quaternary ammonium salt. masterorganicchemistry.comchemguide.co.uk

Step 2: Nucleophilic Substitution/Elimination The resulting quaternary ammonium salt can then undergo reaction with a nucleophile. In the presence of a strong base, such as silver oxide in water (which forms silver hydroxide), the salt typically undergoes an elimination reaction known as the Hofmann Elimination. libretexts.org This E2 reaction involves the removal of a beta-hydrogen, leading to the formation of an alkene and trimethylamine (B31210) as the leaving group. libretexts.org The regioselectivity of the Hofmann elimination favors the formation of the least substituted alkene, a principle known as the Hofmann rule. libretexts.org

While elimination is more common, under certain conditions, a nucleophile can displace the tertiary amine leaving group in a substitution reaction, although this is less prevalent than the elimination pathway.

Table 2: Two-Step Process for Substitution/Elimination at the Amino Group
StepReaction TypeReactantReagentProductLeaving Group
1 Sₙ2 AlkylationThis compoundCH₃I(3-Butenyl)trimethylammonium iodideI⁻
2 E2 Elimination (Hofmann)(3-Butenyl)trimethylammonium iodideAg₂O, H₂O, heat1,3-Butadiene (B125203)N(CH₃)₃

Cyclization and Annulation Processes

The bifunctional nature of this compound, containing both a nucleophilic amine and a reactive alkene, makes it a suitable substrate for various cyclization reactions to form nitrogen-containing heterocyclic systems.

Intramolecular Cyclization Reactions

Intramolecular cyclization can be initiated by activating either the amine or the alkene moiety. For example, derivatives of this compound can be used in acid-catalyzed annulation reactions to form complex polycyclic scaffolds like indoles or quinolines.

Another approach involves visible-light-mediated [2+2] photocycloadditions. In these reactions, the alkene of the butenyl chain can react with another unsaturated system to generate strained bicyclic intermediates, which can be valuable for further functionalization. Furthermore, transition metals can catalyze the intramolecular amination of alkenes. For instance, gold(I) catalysts have been shown to facilitate the intramolecular cyclization of amino-allylic alcohols to form substituted piperidine (B6355638) derivatives, demonstrating a pathway for the nitrogen atom to add across an activated double bond. acs.org

Table 3: Examples of Intramolecular Cyclization Strategies
Reaction TypeKey FeatureCatalyst/ReagentResulting Structure
Acid-Catalyzed Annulation Formation of aromatic ringsAcid (e.g., H₂SO₄)Polycyclic heterocycles (e.g., quinolines)
[2+2] Photocycloaddition Formation of four-membered ringsVisible light, photosensitizerStrained bicyclic systems
Transition-Metal Catalysis Intramolecular hydroaminationGold(I), Palladium(II), etc.Saturated N-heterocycles (e.g., piperidines)

Ring-Closing Metathesis for Heterocyclic Systems

Ring-closing metathesis (RCM) is a powerful reaction for synthesizing unsaturated rings, including nitrogen heterocycles. wikipedia.org The reaction typically involves an intramolecular metathesis of a diene using a metal catalyst, such as a Grubbs' or Schrock catalyst, to form a cycloalkene and a volatile byproduct like ethylene (B1197577). wikipedia.org

While this compound itself is not a diene, related substrates containing two alkenyl groups attached to the nitrogen are excellent candidates for RCM. For example, an N-allyl-N-(3-butenyl)amine derivative could undergo RCM to form a seven-membered unsaturated heterocycle (a dihydroazepine).

However, the presence of electron-rich, Lewis basic amines can be challenging for RCM catalysts. nih.gov The lone pair on the nitrogen can coordinate to the metal center of the catalyst, leading to its decomposition and inhibiting the metathesis reaction. nih.govrsc.org Several strategies have been developed to overcome this issue:

Amine Protection: The basicity of the nitrogen can be reduced by converting it into a less nucleophilic functional group, such as an amide, carbamate, or sulfonamide, prior to the RCM reaction.

Use of Ammonium Salts: The reaction can be performed on the corresponding ammonium salt, formed either in a separate step or in situ, which prevents the lone pair from interfering with the catalyst.

Catalyst Selection: The development of more robust catalysts, such as the second-generation Grubbs and Hoveyda-Grubbs catalysts which feature N-heterocyclic carbene (NHC) ligands, has significantly improved the success rate of RCM on substrates containing free amines. nih.gov

These advancements have enabled the successful application of RCM for creating a wide variety of complex nitrogen heterocycles with different ring sizes. wikipedia.orgnih.gov

Transition Metal-Mediated Transformations

This compound, a homoallylic amine, serves as a versatile substrate in a variety of transition metal-mediated reactions. The presence of both a tertiary amine and a terminal alkene within the same molecule allows for diverse reactivity, enabling the synthesis of complex nitrogen-containing compounds through intramolecular cyclization or intermolecular functionalization.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, and hydroaminoalkylation, the addition of a C-H bond adjacent to a nitrogen atom across an unsaturated bond, are powerful, atom-economical methods for forming C-N and C-C bonds, respectively. While this compound lacks an N-H bond for direct intramolecular hydroamination, it can participate in intermolecular reactions or related transformations. Early and late transition metals are active catalysts for these processes. mdpi.comubc.ca

Late transition metals such as palladium and iridium are often employed for the hydroamination of vinylarenes and dienes. nih.gov For a substrate like this compound, an intermolecular hydroamination could be envisioned with a primary or secondary amine, catalyzed by a suitable transition metal complex, functionalizing the terminal double bond.

Hydroaminoalkylation, on the other hand, offers a pathway to functionalize the C-H bonds alpha to the nitrogen atom. Catalysts based on early transition metals like titanium and zirconium are known to facilitate this transformation. ubc.ca A potential intramolecular hydroaminoalkylation of this compound could lead to the formation of a five-membered ring, pyrrolidine (B122466) derivatives, which are significant structural motifs in many biologically active compounds. More recently, nickel has been explored as an inexpensive late transition metal catalyst for the hydroaminoalkylation of alkynes with N-sulfonyl amines, expanding the toolkit for these transformations. nih.gov

The choice of metal and ligand is crucial in directing the outcome of these reactions, influencing both reactivity and selectivity.

Table 1: Overview of Catalytic Systems for Related Hydroamination and Hydroaminoalkylation Reactions

Reaction Type Metal Catalyst Group Typical Substrates Potential Application for this compound
Hydroamination Late Transition Metals (e.g., Pd, Ir) Vinylarenes, Dienes Intermolecular addition of a primary/secondary amine across the butenyl double bond.
Hydroaminoalkylation Early Transition Metals (e.g., Ti, Zr) Aminoalkenes Intramolecular cyclization via activation of an α-C-H bond to form substituted pyrrolidines.

| Hydroaminoalkylation | Late Transition Metals (e.g., Ni) | Alkynes, Amines | Intermolecular coupling with alkynes at the α-position of the amine. nih.gov |

Visible-light photoredox catalysis has become a powerful tool in organic synthesis for its ability to generate radical intermediates under mild conditions. uiowa.edursc.org Tertiary amines, including this compound, are excellent substrates in photoredox reactions as they can be readily oxidized via single-electron transfer (SET) to form a radical cation. This intermediate can then lead to the formation of a highly reactive α-amino radical.

In the context of this compound, a photocatalyst (PC), upon excitation by visible light (PC*), can accept an electron from the amine nitrogen, generating the amine radical cation. Subsequent deprotonation of a C-H bond adjacent to the newly formed positive nitrogen center by a mild base yields a nucleophilic α-amino radical. This radical is poised for further reaction.

A key transformation for a molecule like this compound is an intramolecular radical addition. The generated α-amino radical can attack the pendant terminal alkene in a 5-exo-trig cyclization. This process is highly favorable and leads to the formation of a five-membered pyrrolidine ring containing a primary alkyl radical. This alkyl radical can then be trapped by a hydrogen atom donor or another radical species to complete the catalytic cycle and yield the final product. cam.ac.uk This strategy provides a streamlined route to C(sp³)-rich N-heterospirocycles and other complex amine scaffolds from simple starting materials. cam.ac.uk

Proposed Mechanistic Cycle:

Excitation: A photocatalyst (e.g., an Iridium or Ruthenium complex) is excited by visible light.

Single-Electron Transfer (SET): The excited photocatalyst oxidizes the tertiary amine to form a radical cation.

Deprotonation: A proton is lost from a carbon alpha to the nitrogen, forming a neutral α-amino radical.

Cyclization: The α-amino radical undergoes an intramolecular 5-exo-trig addition to the butenyl double bond, forming a substituted pyrrolidinyl-methyl radical.

Radical Termination: The resulting alkyl radical is quenched (e.g., by a hydrogen atom transfer) to afford the final product, and the photocatalyst is regenerated to close the cycle.

Stereo- and Regioselectivity in Reactions

Controlling selectivity is a central challenge in the synthesis of complex molecules. For this compound, both the position of a new functional group (regioselectivity) and its spatial orientation (stereoselectivity) are critical considerations in its chemical transformations.

In the oxidation of asymmetric amines, the site of oxidation is governed by both electronic and steric factors. nih.gov For this compound, there are two distinct types of α-C-H bonds that could be targeted in an oxidative functionalization (such as the formation of an α-amino radical in photoredox catalysis): the C-H bonds of the two methyl groups and the C-H bonds of the methylene (B1212753) group within the butenyl chain.

Electronic Effects: The regioselectivity of oxidation is sensitive to the strength of the α-C-H bond. Generally, C-H bonds on a methylene group (secondary carbon) are weaker and more electron-rich than those on a methyl group (primary carbon). This would suggest a preference for oxidation at the methylene position of the butenyl chain.

Steric Effects: Steric hindrance can also play a significant role. The methyl groups are typically more sterically accessible than the internal methylene group, which could favor reactions at the methyl position, especially with bulky reagents.

Statistical Factors: There are six equivalent C-H bonds on the two methyl groups versus only two C-H bonds on the α-methylene group. Statistically, this favors reaction at a methyl group.

The interplay of these factors determines the final regiochemical outcome. For instance, in singlet-oxygen-mediated oxidation, both C-H bond strength and steric accessibility are known to influence which α-C-H bond is cleaved. nih.gov Predicting the regioselectivity often requires careful consideration of the specific oxidant and reaction conditions.

Table 2: Factors Governing Regioselectivity of Oxidation at α-Carbon

Factor Favors Methyl Position (-CH₃) Favors Methylene Position (-CH₂-)
Electronic (C-H Bond Strength) Less Favorable (stronger C-H bond) More Favorable (weaker C-H bond)
Steric Hindrance More Favorable (less hindered) Less Favorable (more hindered)

| Statistical | More Favorable (6 equivalent H's) | Less Favorable (2 equivalent H's) |

When a reaction involving this compound creates one or more new stereocenters, controlling the relative configuration of these centers (diastereoselectivity) is paramount. This is particularly relevant in cyclization reactions, such as the intramolecular hydroaminoalkylation or photoredox-catalyzed radical cyclization mentioned previously.

Consider the 5-exo-trig radical cyclization of an α-amino radical derived from this compound. If the radical forms at the α-methylene position, the cyclization will generate a new stereocenter on the newly formed five-membered ring. If a substituent is already present on the butenyl chain, or if the subsequent trapping of the cyclized radical introduces a second stereocenter, a pair of diastereomers can be formed.

The observed diastereoselectivity is governed by the transition state energies leading to the different diastereomeric products. Key factors include:

Steric Interactions: The substituents on the forming ring will preferentially adopt a conformation that minimizes steric clash in the transition state. This often leads to a trans arrangement of bulky groups being favored over a cis arrangement.

Acyclic Stereocontrol: The conformation of the open-chain precursor (the aminoalkene radical) can influence the facial selectivity of the radical addition to the alkene.

Catalyst Control: In metal-catalyzed reactions, chiral ligands on the metal center can create a chiral environment that favors the formation of one diastereomer over the other.

For example, in the synthesis of substituted pyrrolidines via hydroaminoalkylation, good substrate-dependent diastereoselectivity has been observed, indicating that the inherent structure of the starting material can strongly influence the stereochemical outcome. ubc.ca

Applications of N,n Dimethyl 3 Butenyl Amine in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecules

The dual functionality of N,N-dimethyl(3-butenyl)amine allows for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The terminal butenyl group is amenable to transformations such as cyclization, cross-coupling, and hydroamination, while the tertiary dimethylamino group can influence the molecule's basicity, solubility, and ability to direct certain reactions .

This compound is a suitable precursor for the synthesis of saturated nitrogen heterocycles like pyrrolidines and piperidines, which are prevalent structural motifs in many natural products and pharmaceutical agents researchgate.net. The synthesis of these rings can be achieved through intramolecular cyclization reactions that form a new carbon-nitrogen bond.

One notable method is the intramolecular carboamination of unactivated olefins, which can be promoted by copper(II) carboxylate salts. This type of oxidative cyclization allows for the formation of both pyrrolidine (B122466) and piperidine (B6355638) rings from acyclic N-substituted amine precursors nih.gov. While specific studies detailing the cyclization of this compound itself are not extensively documented, the reactivity of analogous N-arylsulfonyl- and N-benzoyl-substituted γ- and δ-alkenylamines demonstrates the feasibility of this approach. In these reactions, an intramolecular syn-aminocupration is followed by the formation of a carbon-carbon bond, leading to the heterocyclic product nih.gov. High levels of diastereoselectivity have been observed in the synthesis of 2,5-disubstituted pyrrolidines using this methodology nih.gov.

Table 1: Examples of Intramolecular Carboamination for Heterocycle Synthesis This table illustrates the reaction on analogous compounds, as specific data for this compound was not available in the searched literature.

Starting Material Class Reagent Product Ring Size Diastereoselectivity (cis:trans)
N-Arylsulfonyl-γ-alkenylamine Cu(neodecanoate)₂ N-Arylsulfonyl-pyrrolidine 5-membered High (cis predominates)
N-Arylsulfonyl-δ-alkenylamine Cu(neodecanoate)₂ N-Arylsulfonyl-piperidine 6-membered N/A
N-Benzoyl-2-allylaniline Cu(OAc)₂ N-Benzoyl-indoline derivative 5-membered N/A

Source: Adapted from related studies on copper-promoted intramolecular carboamination nih.gov.

The synthesis of nitrogen heterocycles bearing two allyl groups is a specialized area of organic chemistry. These diallylated structures can serve as precursors for more complex polycyclic systems through further transformations like ring-closing metathesis. However, based on a comprehensive review of the available scientific literature, no specific methods have been reported for the synthesis of diallylated nitrogen heterocycles using this compound as the starting material or key intermediate. Research in this area typically involves the direct diallylation of amines followed by cyclization, or the allylation of pre-existing heterocyclic systems google.com.

Reagent and Functionalization Agent

Beyond its role as a structural building block, this compound has potential applications as a specialized reagent and functionalization agent. The tertiary amine moiety can act as a directing group in certain reactions, such as ortho-lithiation, guiding the reaction to a specific position on an aromatic ring if the amine were part of a larger molecule . However, specific examples of this compound being used in this capacity are not well-documented.

The butenyl group itself serves as a handle for introducing a four-carbon chain with a terminal double bond into other molecules. This functionalization can be achieved through various synthetic transformations. For instance, cross-coupling reactions like the Suzuki-Miyaura reaction could potentially be employed to attach aryl or heteroaryl groups to the butenyl chain, further diversifying the molecular structure . Additionally, the alkene can participate in photocatalyzed [2+2] cycloadditions to create strained bicyclic systems, which can then be used as intermediates for more complex scaffolds .

Role in Carbon-Carbon Bond Forming Reactions

The butenyl group within this compound serves as a key handle for a variety of carbon-carbon bond-forming reactions. The terminal alkene is amenable to several types of transformations, including cyclization, cross-coupling, and cycloaddition reactions, enabling the synthesis of diverse molecular scaffolds.

Key reactions involving this scaffold include:

Cyclization Reactions: The compound can be utilized in cyclization strategies, often initiated by transformations involving the amine or the alkene. For instance, it can serve as a precursor for creating nitrogen-containing heterocyclic compounds, which are prevalent structures in medicinal chemistry.

Cross-Coupling Reactions: The terminal double bond can participate in cross-coupling reactions. A notable example is the Suzuki-Miyaura reaction, where the butenyl group can be coupled with aryl or heteroaryl groups using a palladium catalyst system, such as Pd(OAc)₂/XPhos, to form more complex structures.

Photocatalysis: In the realm of photochemistry, the alkene moiety can undergo visible-light-mediated [2+2] cycloadditions. This process allows for the creation of strained bicyclic systems, which can act as intermediates for further functionalization.

Table 1: Carbon-Carbon Bond Forming Reactions with this compound

Reaction TypeReagents/CatalystsResulting Structure
Cross-CouplingPd(OAc)₂/XPhos, Aryl/Heteroaryl boronic acidsAryl/Heteroaryl-substituted butenylamine
CycloadditionVisible light, PhotosensitizerBicyclic amine systems
CyclizationAcid catalysis (via enaminone intermediate)Indole (B1671886) or quinoline (B57606) derivatives

Integration into Polymer Synthesis as Functional Monomer

The dual functionality of this compound makes it a candidate for integration into polymers as a functional monomer. The terminal alkene allows it to participate in polymerization reactions, while the tertiary amine group can impart specific properties to the resulting polymer or serve as a site for post-polymerization modification.

Amine-functionalized monomers are crucial in polymer chemistry for developing materials with tailored properties such as pH responsiveness, hydrophilicity, and improved adhesion. The tertiary amine group in this compound can introduce basicity into the polymer chain, making the material's properties, like solubility, sensitive to changes in pH.

While specific studies on the homopolymerization of this compound are not extensively detailed, its structure is analogous to other functional diene and amine-containing monomers that undergo free-radical and anionic polymerization. For instance, 1,3-butadiene (B125203) derivatives containing N,N-dialkyl amide groups have been successfully polymerized using free-radical initiators. This suggests that this compound could be incorporated into polymer chains, particularly in copolymerizations, to introduce functional amine sites.

Table 2: Potential Polymerization of this compound

Polymerization MethodPotential InitiatorExpected Polymer Properties
Free-Radical PolymerizationAzobisisobutyronitrile (AIBN)Functional polymer with pendant tertiary amine groups
Anionic PolymerizationOrganolithium compoundsPotentially controlled microstructure
Coordination PolymerizationTransition metal catalystsPotential for stereoregular polymers

Synthesis of Alpha-Amino Acid Derivatives and Chiral Amine Scaffolds

The homoallylic amine structure of this compound provides a valuable scaffold for the potential synthesis of alpha-amino acid derivatives and complex chiral amines. Homoallylic amines are significant precursors in the synthesis of nitrogen-containing compounds, including alkaloids and other natural products. nih.gov

The functional groups of this compound can be strategically modified to introduce the carboxylic acid functionality required for an amino acid. For example, oxidative cleavage of the terminal double bond could, in principle, lead to a precursor that can be converted into an α-amino acid. Furthermore, stereoselective reactions targeting the alkene can be employed to generate chiral centers.

In the context of chiral amine scaffolds, the development of asymmetric syntheses for homoallylic amines is a key area of research. nih.gov Once a chiral homoallylic amine is obtained, its structure can be elaborated into more complex chiral molecules. The Mannich reaction, for instance, is a powerful tool for creating chiral β-amino carbonyl compounds, which can serve as building blocks for intricate molecular structures. scispace.comkyoto-u.ac.jp The this compound framework represents a potential starting point for such multi-step synthetic sequences, where the existing amine and alkene functionalities are modified to build complex, stereodefined scaffolds.

Role in Catalysis and Materials Science

Ligand Design and Application in Metal Catalysis

The ability of N,N-dimethyl(3-butenyl)amine to coordinate to metal centers through both the nitrogen atom and the π-bond of the alkene makes it an effective chelating ligand. This chelation influences the electronic and steric environment of the metal catalyst, thereby impacting its activity and selectivity in various chemical transformations.

This compound serves as a crucial ligand in the formation of specialized metal-organic precursors. A notable example is its use in a platinum complex, dimethyl((3,4-η)-N,N-dimethyl-3-butene-1-amine-N)platinum(II) (DDAP). This compound has been identified as a precursor for the atomic layer deposition (ALD) of platinum catalysts . ALD is a technique used to deposit ultrathin films with high precision, which is critical in catalysis and materials science . The this compound ligand in the DDAP precursor facilitates the deposition process, showcasing its utility in creating advanced catalytic materials .

The structure of the platinum precursor highlights the dual-coordination capability of the ligand, where both the tertiary amine and the terminal alkene are bonded to the platinum center. This bifunctional coordination is a key feature in its role as a precursor.

Table 1: Application of this compound in Metal-Organic Precursors

Precursor Compound Metal Center Application Reference

The design of ligands is paramount in controlling the outcome of metal-catalyzed reactions. Chelating ligands, such as this compound, can impose significant steric and electronic constraints on the metal center, which in turn dictates the catalytic activity and selectivity. The geometry of the chelate ring formed by the ligand and the metal can create a specific chiral environment or restrict access of substrates to the active site, thereby influencing the reaction pathway rsc.org.

In the context of olefin polymerization, for instance, late transition metal catalysts with chelating amine ligands have been extensively studied mdpi.com. The steric bulk on the amine donor can significantly affect the polymerization activity mdpi.com. For a ligand like this compound, the coordination of both the nitrogen and the alkene group creates a rigid structure around the metal. This rigidity can enhance selectivity in reactions by controlling the orientation of the substrate as it approaches the metal's active site. The interplay between the N-donor and the π-accepting alkene influences the electronic properties of the metal, which can modulate its reactivity and catalytic efficiency.

The hydrogen evolution reaction (HER) is a critical process in electrochemistry for producing hydrogen fuel. The efficiency of HER is highly dependent on the electrocatalyst used. While various platinum and nickel-based materials are known to be effective catalysts, specific applications of this compound complexes in this area are not well-documented in the current scientific literature. Research has shown that functionalizing platinum superstructures with polymers like polyethyleneimine can enhance HER performance by creating a proton-rich local environment, suggesting that amine-containing ligands can play a beneficial role dntb.gov.ua. However, direct studies employing this compound as a ligand for HER catalysts have not been reported.

Polymer Chemistry and Advanced Materials

The presence of a polymerizable alkene group makes this compound a valuable monomer and a tool for modifying existing polymers to create advanced materials with tailored properties.

This compound is a member of the allylamine (B125299) family of monomers . The direct free-radical polymerization of allylic monomers can be challenging due to degradative chain transfer, where a hydrogen atom is abstracted from the carbon adjacent to the double bond, leading to a stable, non-propagating radical. However, allylamines can be effectively polymerized by free-radical mechanisms when they are in their protonated salt form researchgate.netgoogle.comstudysmarter.co.ukgoogle.com. Complexing the amine with an acid disturbs the allylic resonance structure, facilitating polymerization researchgate.net.

For example, poly(N,N-dimethylallylamine), a close structural analog, has been successfully synthesized from its salt, demonstrating the viability of this class of monomers in polymer synthesis google.com. Similarly, this compound can be expected to act as a monomer, particularly in copolymerizations, to introduce tertiary amine functionalities into polymer chains. These amine groups can impart properties such as pH-responsiveness, adhesiveness, and the ability to be quaternized to form cationic polyelectrolytes.

Table 2: Polymerization of Allylamine Derivatives

Monomer Type Polymerization Method Key Considerations Resulting Polymer
Allylamine Salts (e.g., HCl, H₂SO₄) Free-Radical Polymerization Polymerization of the protonated monomer circumvents degradative chain transfer. researchgate.netgoogle.com Poly(allylamine salt)

The terminal alkene of this compound is an ideal functional handle for post-polymerization modification using thiol-ene "click" chemistry. This reaction is highly efficient, proceeds rapidly under mild conditions (often initiated by UV light), and does not produce byproducts, making it a powerful tool in materials science nih.govillinois.edu.

The thiol-ene reaction involves the radical-mediated addition of a thiol (R-SH) across a double bond (an 'ene') illinois.edu. This process can be used to graft this compound onto polymers that have pendant thiol groups. Conversely, if a polymer is first synthesized from this compound, the pendant butenyl groups along the polymer backbone can be functionalized by reacting them with various thiol-containing molecules (e.g., thiolated peptides, sugars, or fluorescent dyes) illinois.edunih.govsemanticscholar.org. This versatility allows for the creation of functional polymers with precisely controlled architectures and properties for a wide range of applications, from biomaterials to advanced coatings illinois.eduresearchgate.net.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Dimethyl((3,4-η)-N,N-dimethyl-3-butene-1-amine-N)platinum(II)
Polyethyleneimine

Development of Functionalized Polymer Supports for Catalytic Applications

The unique structure of this compound, featuring both a terminal double bond and a tertiary amine, makes it a strategic precursor for developing advanced materials with catalytic applications. While the direct polymerization of this monomer to form catalytic supports is an area of ongoing research, its primary role is established as a precursor for creating specialized catalytic systems.

One of the notable applications is in the formation of platinum-containing complexes used for atomic layer deposition (ALD). ALD is a technique for creating ultrathin films with high precision, which is critical in catalysis and materials science. This compound can act as a ligand in these complexes, demonstrating its utility beyond traditional organic synthesis and highlighting its role in advanced material fabrication.

The presence of the tertiary amine and the butenyl group provides two distinct reactive sites. This dual functionality allows for its incorporation into polymer structures through various methods:

Copolymerization: It can be copolymerized with other monomers to introduce tertiary amine functionalities along a polymer chain. These amine sites can then serve as anchoring points for metal catalysts or act as basic catalysts themselves.

Post-polymerization Modification: The alkene group can be used to graft the molecule onto existing polymer backbones, functionalizing them with N,N-dimethylamino groups.

These amine-functionalized polymers are of significant interest as supports for catalysts. The advantages of tethering catalysts to a polymer support include improved stability, easier separation of the catalyst from the reaction products, and the potential for catalyst recycling. For instance, amine-functionalized surfaces are known to create spatially isolated catalytic sites, which can prevent undesirable interactions between adjacent sites and enhance catalytic efficiency ajol.infomdpi.com.

Table 1: Potential Polymerization Strategies for Catalytic Support Development

Polymerization StrategyDescriptionPotential Catalytic Application
Direct Polymerization Homopolymerization or copolymerization of this compound to create a polymer with amine side chains.The polymer itself can act as a basic catalyst or as a support for metal nanoparticles.
Grafting onto Supports Attaching the monomer to an inert support like silica (B1680970) or a pre-formed polymer via its alkene or amine group.Creates a functionalized surface with accessible catalytic sites for applications like ethylene (B1197577) oligomerization ajol.infomdpi.com.
Ligand Precursor Use in synthesizing organometallic complexes that are later immobilized or used in thin film deposition.Precursor for creating platinum catalysts via atomic layer deposition for high-precision catalytic surfaces.

Potential in Organic Electronics and Fluorescent Materials

The application of polymers derived from this compound in organic electronics and fluorescent materials is a nascent field, with potential applications inferred from the properties of its functional groups. The polymer itself, having an aliphatic backbone, is expected to be an electrical insulator. However, the tertiary amine side groups could play a crucial role in conferring specific electronic or photophysical properties.

Organic Electronics: In the context of organic electronics, polymers containing tertiary amine groups can be explored for several niche applications:

Charge Transport Layers: While the saturated backbone prevents long-range charge delocalization, the amine groups could act as hole-transporting sites if incorporated into a suitable conjugated polymer system.

Dielectric Materials: The polymer's insulating nature could be harnessed in organic field-effect transistors (OFETs) as a dielectric layer. The polarity of the amine groups could influence the dielectric constant.

Component in Block Copolymers: It could be polymerized as one block in a block copolymer, combined with a conductive polymer block. This would create self-assembling materials where this polymer provides insulating or functional domains.

Fluorescent Materials: The development of fluorescent materials based on this compound is speculative but grounded in established chemical principles. The N,N-dimethylamino group itself is not a traditional chromophore. However, it is a powerful auxochrome (a group that modifies the light-absorbing properties of a chromophore).

It has been shown that a dimethylamino group attached to an aromatic system can lead to materials that display intramolecular charge transfer (ICT) fluorescence researchgate.net. Therefore, post-polymerization modification of a polymer containing this compound units could be a viable strategy. By attaching aromatic chromophores to the polymer backbone, the proximate tertiary amine groups could enhance or modify their fluorescent properties.

For example, dendrimers (highly branched polymers) containing tertiary amines in their interior and naphthalene (B1677914) units on their periphery have been studied for their photophysical properties, where the amines were found to quench the fluorescence of the naphthalene units via electron transfer. This interaction highlights the potential for the amine groups within a polymer to modulate the properties of nearby photoactive units.

Table 2: Potential Roles in Electronic and Fluorescent Materials

Application AreaPotential Role of Poly(this compound)Required Modification
Organic Electronics Insulating matrix, dielectric layer, or hole-transporting component in a copolymer.Copolymerization with a conjugated monomer.
Fluorescent Materials Non-fluorescent backbone for attaching chromophores; amine groups act as auxochromes.Post-polymerization functionalization with fluorescent aromatic groups.

While direct applications are still under exploration, the functional handles present in this compound provide a platform for the future design of novel functional polymers.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of N,N-dimethyl(3-butenyl)amine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum of this compound exhibits characteristic signals that correspond to the distinct proton environments of the N,N-dimethyl, methylene (B1212753), and terminal vinyl groups.

The key diagnostic signals in the ¹H NMR spectrum are those of the vinyl protons, which typically appear in the downfield region between δ 5.0 and 5.8 ppm, and the singlet corresponding to the six equivalent protons of the two N-methyl groups, generally found between δ 2.2 and 2.5 ppm . The complex splitting patterns of the vinyl protons are particularly informative, revealing a multiplet for the CH proton coupled to the two terminal CH₂ protons and the adjacent methylene group. The two terminal vinyl protons are diastereotopic and typically appear as distinct multiplets. The two methylene groups in the butenyl chain also give rise to characteristic multiplets, with their chemical shifts and coupling patterns providing confirmation of the carbon chain's structure.

Table 1: Expected ¹H NMR Data for this compound Data are predicted based on typical chemical shift ranges and coupling constants for similar structural motifs.

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N(CH₃)₂~ 2.25Singlet (s)N/A
-CH₂-N~ 2.35Triplet (t)~ 7.5
-CH₂-CH=~ 2.20Quartet (q)~ 7.0
=CH₂~ 5.05Multiplet (m)-
=CH-~ 5.80Multiplet (m)-

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a complete census of the carbon framework. The spectrum confirms the presence of six carbon atoms in four distinct chemical environments: the N-methyl groups, the two methylene groups, and the two sp²-hybridized carbons of the vinyl group.

The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon. The carbons of the N-methyl groups are expected to resonate at approximately 45 ppm. The methylene carbon attached to the nitrogen atom (-CH₂-N) would appear further downfield (around 60 ppm) compared to the other methylene carbon (~35 ppm) due to the electron-withdrawing effect of the nitrogen atom. The sp² carbons of the double bond are found in the characteristic olefinic region of the spectrum, with the terminal =CH₂ carbon appearing around 115 ppm and the internal =CH- carbon appearing further downfield at approximately 138 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on standard chemical shift increments. Experimental values may vary.

Carbon AtomPredicted Chemical Shift (δ, ppm)
N(CH₃)₂45.4
-CH₂-N59.5
-CH₂-CH=35.8
=CH₂114.8
=CH-138.2

When this compound acts as a Lewis base and forms an adduct with borane (B79455) (BH₃), Boron-11 (¹¹B) NMR spectroscopy is the definitive method for characterizing the resulting N→B dative bond. The formation of the amine-borane adduct shifts the boron atom to a four-coordinate environment, which results in a distinct upfield shift in the ¹¹B NMR spectrum.

The spectrum of the this compound-borane adduct is expected to show a characteristic signal that is split into a 1:3:3:1 quartet due to coupling with the three equivalent hydrogen atoms of the borane group (¹¹B, I=3/2; ¹H, I=1/2). The chemical shift for such trialkylamine-borane adducts typically falls in the range of -10 to -20 ppm. For example, the closely related N,N-diisopropylamine-borane adduct exhibits a quartet at δ -21.10 ppm with a coupling constant (J) of 97.0 Hz. This characteristic pattern provides unequivocal evidence of the formation and stability of the amine-borane complex.

For an unambiguous assignment of all proton and carbon signals, especially in cases of spectral overlap, advanced 2D NMR techniques are employed. These experiments reveal correlations between nuclei and provide a comprehensive map of the molecular structure.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish the connectivity of protons within the butenyl chain. Cross-peaks would appear between the protons of the adjacent methylene groups (-CH₂-CH₂-) and between the allylic methylene protons and the vinyl protons, confirming the sequence of the carbon backbone.

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It would definitively link the proton signals from the N-methyl, methylene, and vinyl groups to their corresponding carbon signals in the ¹³C spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental formula. For this compound (C₆H₁₃N), HRMS analysis is typically performed on the protonated molecule, [M+H]⁺.

The technique can distinguish between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for the [M+H]⁺ ion of this compound is 100.1283. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides definitive confirmation of the molecular formula C₆H₁₄N⁺, thereby verifying the identity of the compound .

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating volatile compounds and confirming their identity. In studies involving the pyrolysis of a sucrose-ammonium dihydrogen phosphate (B84403) (SADP) adhesive, this compound was identified as one of the evolved nitrogen-containing compounds. The analysis confirmed the presence of the compound and provided specific chromatographic and mass spectrometric data.

The identification was achieved by matching the mass spectrum of the chromatographic peak to a reference library, with a high similarity index (SI) of 89, confirming the compound's identity. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV.

Table 1: GC-MS Data for this compound

Parameter Value Source(s)
Retention Time (RT) 1.76 min
Similarity Index (SI) 89
Molecular Formula C6H13N

Note: The retention time is specific to the chromatographic conditions used in the cited study, which included a specific temperature program and column.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the key functional groups are the tertiary amine, the carbon-carbon double bond (alkene), and the saturated alkyl portions.

As a tertiary amine, the molecule does not possess an N-H bond, and therefore, it will not exhibit the characteristic N-H stretching vibrations typically seen for primary and secondary amines. However, the N,N-dimethyl group itself has specific C-H stretching modes that can be diagnostic. Saturated N,N-dimethyl groups typically show two C-H stretching peaks in the 2825-2810 cm⁻¹ and 2775-2765 cm⁻¹ regions. The spectrum is also expected to show a C-N stretching vibration. The terminal alkene group gives rise to several characteristic absorptions, including the C=C stretching vibration and C-H stretching and bending vibrations associated with the vinyl group.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹)
Alkene =C-H Stretch 3000 - 3100
Alkyl C-H Stretch 2850 - 3000
N,N-dimethyl C-H Stretch 2825 - 2810 and 2775 - 2765
Alkene C=C Stretch 1640 - 1680
Alkyl C-H Bend 1350 - 1480
Alkene =C-H Bend (out-of-plane) 910 - 990

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula and verify the purity of a sample. The molecular formula for this compound is C6H13N. Based on this formula, the theoretical stoichiometric composition can be calculated.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass (amu) Molar Mass ( g/mol ) % Composition
Carbon C 12.011 72.066 72.69%
Hydrogen H 1.008 13.104 13.22%
Nitrogen N 14.007 14.007 14.13%

| Total | C6H13N | | 99.177 | 100.00% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and conformation. However, its application is contingent on the ability to grow a suitable single crystal of the compound. This compound is a liquid at standard temperature and pressure, which precludes direct analysis by this method. To date, no published studies containing X-ray crystallographic data for the solid-state structure of this compound or its crystalline salts have been identified.

Chromatographic Techniques for Separation and Purity Assessment

Gas-Liquid Chromatography (GLC) for Isomeric Purity

Gas-Liquid Chromatography (GLC), a form of gas chromatography, is a primary method for assessing the purity of volatile compounds and separating isomers. The GC component of the GC-MS analysis performed in the pyrolysis study of an SADP adhesive serves as a practical example of GLC applied to this compound. In this analysis, the compound was successfully separated from a complex mixture of other volatile products, demonstrating the utility of GLC for its isolation and analysis. The separation was performed using a capillary column with a programmed temperature ramp, which allowed for the resolution of compounds with different boiling points and polarities. The sharp, symmetric peak corresponding to this compound at a retention time of 1.76 minutes under the specified conditions indicates good chromatographic behavior.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a widely used, rapid, and convenient technique for monitoring the progress of chemical reactions, identifying compounds in a mixture, and assessing purity. It operates on the principle of differential partitioning of components between a stationary phase (a coating on a plate) and a mobile phase (an eluting solvent). While TLC is a standard method in synthetic chemistry for compounds like amines, specific literature detailing established TLC protocols (e.g., specific solvent systems or visualization agents) for monitoring the synthesis or assessing the purity of this compound was not found in a review of published research.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a crucial analytical technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. This methodology provides valuable insights into the decomposition patterns and thermal thresholds of chemical compounds. For this compound, TGA can elucidate its thermal degradation profile, which is essential for understanding its stability under various thermal conditions during synthesis, storage, and application.

The analysis involves heating a small sample of the compound at a constant rate in an inert atmosphere, typically nitrogen, to observe mass loss due to decomposition or volatilization. The resulting data, presented as a thermogram, plots the percentage of weight loss against temperature. The derivative of this curve, known as the Differential Thermogravimetric (DTG) curve, highlights the temperatures at which the rate of mass loss is at its maximum.

While specific experimental TGA data for this compound is not extensively available in publicly accessible literature, the thermal behavior of structurally similar aliphatic tertiary amines can provide a basis for expected decomposition patterns. Generally, the thermal stability of aliphatic amines is influenced by the strength of their carbon-nitrogen and carbon-carbon bonds. The presence of a double bond in the butenyl group may also influence the decomposition pathway.

The decomposition of this compound is likely to occur in distinct stages. The initial weight loss could be attributed to the cleavage of the weaker bonds in the molecule. The tertiary amine functionality and the unsaturated butenyl chain are potential sites for initial thermal degradation.

A hypothetical TGA experiment for this compound would be conducted under a nitrogen atmosphere with a consistent heating rate (e.g., 10 °C/min) over a temperature range from ambient to several hundred degrees Celsius. The resulting data would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at the end of the analysis.

Based on the thermal behavior of similar aliphatic amines, a representative thermogram for this compound might exhibit a multi-stage decomposition process. The initial, lower-temperature weight loss could correspond to the loss of the dimethylamino group, followed by the degradation of the butenyl hydrocarbon chain at higher temperatures.

The following interactive data table summarizes hypothetical research findings from a TGA study of this compound, providing a plausible representation of its thermal stability profile. This data is illustrative and based on the analysis of analogous compounds.

Thermal EventOnset Temperature (°C)Peak Decomposition Temperature (°C)Weight Loss (%)
Initial Decomposition15017545
Secondary Decomposition25028035
Final Decomposition35039015

Theoretical and Computational Chemistry Investigations

Electronic Structure Analysis

The electronic structure of N,N-dimethyl(3-butenyl)amine governs its fundamental chemical properties and reactivity. Computational chemistry offers powerful tools to probe the distribution of electrons and the conformational landscape of the molecule.

Density Functional Theory (DFT) Studies on Conformational Preferences

While specific DFT studies on the conformational preferences of this compound are not extensively documented in the literature, the conformational space of analogous tertiary amines and unsaturated hydrocarbons has been explored. nih.gov For this compound, the flexibility of the butenyl chain allows for several possible conformations arising from rotation around the C-C and C-N single bonds.

DFT calculations would typically be employed to identify the global minimum energy conformation and the relative energies of other stable conformers. These calculations would involve geometry optimization of various starting structures to locate stationary points on the potential energy surface. The relative energies of different conformers are influenced by a combination of steric hindrance between the dimethylamino group and the butenyl chain, as well as subtle electronic effects. It is anticipated that the most stable conformer would adopt a staggered arrangement to minimize steric repulsion.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

ConformerDihedral Angle (N-C1-C2-C3)Relative Energy (kcal/mol)
Anti~180°0.00
Gauche~60°1.25
Eclipsed (Transition State)~0°4.50

Note: This table is illustrative and based on general principles of conformational analysis of similar molecules. Actual values would require specific DFT calculations.

Quantum Chemical Calculations of Reactivity Descriptors

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the dimethylamino group, indicating its nucleophilic character. The LUMO is likely to be associated with the π* orbital of the C=C double bond, making it susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. For this compound, the MEP would show a region of negative potential (red) around the nitrogen atom, confirming its role as a nucleophilic center. The region around the double bond would exhibit a less negative or even slightly positive potential, indicating its electrophilic character in certain reactions.

Global Reactivity Descriptors: Parameters such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω) can be calculated to provide a quantitative measure of the molecule's reactivity. acs.org

Table 2: Calculated Reactivity Descriptors for a Model Tertiary Amine

DescriptorValue (eV)Interpretation
HOMO Energy-8.5Nucleophilic character
LUMO Energy1.2Susceptibility to nucleophilic attack
HOMO-LUMO Gap9.7Chemical stability
Chemical Hardness (η)4.85Resistance to charge transfer
Chemical Potential (μ)-3.65Electron donating/accepting tendency
Electrophilicity Index (ω)1.37Global electrophilic nature

Note: These values are for a representative tertiary amine and are intended to illustrate the types of data obtained from quantum chemical calculations.

Reaction Mechanism Elucidation

Computational modeling plays a pivotal role in understanding the detailed mechanisms of chemical reactions, including those involving this compound. The presence of two reactive functional groups allows for a variety of transformations, with intramolecular cyclization being a prominent example.

Computational Modeling of Transition States and Intermediates

The intramolecular hydroamination of aminoalkenes is a well-studied class of reactions for which computational modeling has provided significant mechanistic insights. rsc.org For this compound, a potential intramolecular reaction is the cyclization to form a five-membered heterocyclic ring, specifically 1,1-dimethyl-3-methylpyrrolidinium cation, under acidic or metal-catalyzed conditions.

Computational studies can model the geometry of the transition state for this cyclization. The transition state is a high-energy, transient species that represents the bottleneck of the reaction. DFT calculations can be used to locate the transition state structure and determine its energetic barrier. The geometry of the transition state would reveal the extent of bond formation between the nitrogen atom and one of the double bond carbons, as well as the degree of bond breaking in the C=C double bond.

Intermediates in the reaction pathway, such as a protonated amine or a metal-coordinated species, can also be modeled to understand their role in the reaction mechanism.

Energetic Characterization of Reaction Pathways

By calculating the energies of the reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. This profile provides a quantitative understanding of the thermodynamics and kinetics of the reaction.

For the intramolecular cyclization of this compound, the reaction pathway would likely involve an initial activation step (e.g., protonation of the amine), followed by the key cyclization step. The activation energy for the cyclization, determined from the energy difference between the reactant (or an intermediate) and the transition state, is a critical parameter that dictates the reaction rate. Computational studies on analogous systems have shown that the energy barriers for such cyclizations can be significant, often requiring a catalyst to proceed at a reasonable rate. rsc.org

Table 3: Hypothetical Energetic Profile for the Intramolecular Cyclization of Protonated this compound

SpeciesRelative Energy (kcal/mol)
Protonated Reactant0.0
Transition State+25.0
Cyclized Product-10.0

Note: This table presents a plausible energetic profile for the reaction. Actual values are dependent on the specific reaction conditions and the level of theory used in the calculations.

Structure-Reactivity and Structure-Property Relationships

Computational studies can establish relationships between the molecular structure of this compound and its reactivity and properties. By systematically modifying the structure of the molecule in silico (e.g., by changing substituents on the nitrogen or the butenyl chain) and calculating the resulting changes in reactivity descriptors or reaction energy barriers, quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR) can be developed.

For example, the nucleophilicity of the nitrogen atom can be tuned by the electronic nature of the substituents. Electron-donating groups would be expected to increase the HOMO energy and enhance nucleophilicity, while electron-withdrawing groups would have the opposite effect. Similarly, the steric bulk of the substituents can influence the accessibility of the nitrogen lone pair and the double bond, thereby affecting the rates of reaction. dnu.dp.ua These relationships, once established through computational analysis, can guide the design of new molecules with tailored reactivity and properties for specific applications.

Elucidating the Influence of Amine and Alkene Moieties on Molecular Behavior

The molecular behavior of this compound is fundamentally governed by the interplay between its two key functional groups: the tertiary amine (N,N-dimethylamino group) and the terminal alkene (vinyl group). Theoretical and computational studies, often employing methods like Density Functional Theory (DFT), provide significant insights into how these moieties dictate the molecule's electronic structure, reactivity, and conformational preferences.

Frontier Molecular Orbital (HOMO-LUMO) analysis is a powerful computational tool to understand chemical reactivity. researchgate.netmdpi.com For this compound, the Highest Occupied Molecular Orbital (HOMO) is typically localized on the amine group, specifically the nitrogen's lone pair, reflecting its role as the primary site for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO), conversely, is generally centered on the alkene's π* anti-bonding orbital, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.comnih.gov

The presence of both a basic amine and a reactive alkene within the same molecule allows for the possibility of intramolecular reactions or interactions, although the four-carbon chain generally prevents direct orbital overlap in the ground state. However, in the presence of suitable catalysts or under specific reaction conditions, the two groups can act in concert. For instance, the amine can act as an internal base or a directing group in metal-catalyzed reactions involving the alkene.

Table 1: Calculated Frontier Molecular Orbital Properties of this compound and Related Compounds

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound -8.51.29.70.8
Trimethylamine (B31210)-8.71.510.20.6
1-Butene-10.61.812.40.3

Note: The data in this table are illustrative and based on general trends in computational chemistry for similar aliphatic amines and alkenes. Actual values may vary depending on the level of theory and basis set used for the calculation.

Steric and Electronic Effects on Chemical Transformations

Electronic Effects:

The electronic nature of the dimethylamino group, being electron-donating, can influence the reactivity of the alkene. While the inductive effect is weakened by the intervening methylene (B1212753) groups, it can still subtly impact the electron density of the C=C double bond. More significantly, the nitrogen lone pair makes the amine group a potent nucleophile and base. This basicity can be crucial in reactions where proton abstraction is a key step or in acid-catalyzed processes where the amine can be protonated, forming a non-nucleophilic ammonium (B1175870) salt and thus altering the reaction pathway.

In the context of electrophilic addition to the alkene, the presence of the amine group can influence the stability of potential carbocation intermediates. However, due to the distance, this effect is not as pronounced as in allylic amines. The inherent nucleophilicity of the nitrogen atom is a dominant electronic feature, making it susceptible to reactions with electrophiles such as alkyl halides or acids.

Steric Effects:

Steric hindrance plays a critical role in the reactivity of the amine group. osti.govnih.gov The two methyl groups on the nitrogen atom create a more sterically crowded environment compared to a primary or secondary amine. This steric bulk can hinder the approach of bulky electrophiles to the nitrogen atom, potentially slowing down reaction rates. For instance, in quaternization reactions, the rate may be slower than for less substituted amines.

Table 2: Comparative Analysis of Steric and Electronic Parameters

ParameterThis compoundTrimethylamineDiethylamine
Cone Angle (°) (Amine) ~118118~131
Nitrogen Lone Pair Accessibility ModerateModerateLower
Calculated pKa (Conjugate Acid) ~10.510.710.9
HOMO Energy (eV) -8.5-8.7-8.4

Note: The data presented are representative values derived from computational models and experimental data for analogous compounds. Cone angles are estimations based on standard bond lengths and angles.

Synthesis and Investigation of N,n Dimethyl 3 Butenyl Amine Derivatives and Analogues

Design Principles for Functionalized Analogues

The design of functionalized analogues of N,N-dimethyl(3-butenyl)amine is guided by established principles of medicinal chemistry and material science to enhance specific properties. The primary focus is on modifying the butenyl chain and the N,N-dimethylamino group to influence the molecule's steric and electronic characteristics.

Key design strategies include:

Modification of the Butenyl Chain : Introducing substituents on the alkenyl chain can alter the molecule's reactivity and steric bulk. For instance, incorporating aryl or heteroaryl groups can be achieved through cross-coupling reactions. The chain length can also be varied to probe the impact on binding affinity in biological systems.

Alteration of the Amino Group : Replacing the methyl groups with other alkyl or aryl substituents can modulate the amine's basicity and nucleophilicity. This can also significantly impact the metabolic stability of the compound, as N-dealkylation is a common metabolic pathway for tertiary amines.

Introduction of Functional Groups : The incorporation of polar functional groups, such as hydroxyl or carboxyl groups, can enhance water solubility and provide additional points for interaction with biological targets or for further chemical derivatization.

Conformational Constraint : Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation, which can be advantageous for enhancing selectivity towards a particular biological target.

Synthesis of this compound Derivatives with Modified Chains or Substituents

The synthesis of derivatives of this compound can be achieved through a variety of modern synthetic methodologies. The dual functionality of the molecule allows for a range of chemical transformations.

Chain Modification Reactions:

Cross-Coupling Reactions : The terminal alkene of the butenyl group is a suitable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl substituents.

Hydroamination and Cyclization : The alkene can undergo hydroamination reactions to introduce additional amino functionalities. Intramolecular cyclization can also be employed to generate heterocyclic structures.

Photocatalysis : Visible-light-mediated [2+2] cycloadditions can be used to create strained bicyclic systems, which can serve as intermediates for further functionalization.

N-Demethylation and N-Alkylation:

Derivatives with modified N-substituents can be prepared by demethylation of the tertiary amine followed by re-alkylation with different alkyl halides.

A general overview of synthetic strategies for homoallylic amines includes three-component condensation reactions of aldehydes, carbamates, and allyltrimethylsilane, which can be adapted for the synthesis of substituted analogues. organic-chemistry.org

Derivative Type Synthetic Approach Potential Modification
Chain-SubstitutedPalladium-catalyzed cross-couplingIntroduction of aryl, heteroaryl, or alkyl groups on the butenyl chain.
N-SubstitutedN-demethylation followed by N-alkylationReplacement of methyl groups with larger alkyl or functionalized groups.
Heterocyclic AnaloguesIntramolecular cyclizationFormation of piperidine (B6355638) or other nitrogen-containing rings.

Structure-Activity/Reactivity Relationship Studies of Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound analogues influence their biological activity or chemical reactivity. wikipedia.orgdrugdesign.org For instance, in a study on homoallylamines as antifungal agents, it was found that the nature and position of substituents on an aromatic ring attached to the amine had a significant impact on their efficacy against dermatophytes. nih.gov

While specific SAR studies on a broad range of this compound derivatives are not extensively documented in the reviewed literature, general principles can be inferred. For example, increasing the steric bulk around the nitrogen atom can enhance metabolic stability by slowing enzymatic degradation.

Hypothetical Structure-Reactivity Data for this compound Analogues:

The following interactive table presents hypothetical data to illustrate a potential structure-reactivity relationship study. The reactivity could be measured, for example, by the rate of a specific cyclization reaction.

Analogue Modification Relative Reaction Rate
This compoundParent Compound1.0
N,N-diethyl(3-butenyl)amineN-diethyl instead of N-dimethyl0.8
N,N-dimethyl(4-phenyl-3-butenyl)aminePhenyl group at C41.5
N,N-dimethyl(3-pentenyl)amineMethyl group at C41.2

Note: The data in this table is illustrative and intended to represent the type of information generated in a structure-reactivity relationship study.

Impact of Structural Modifications on Synthetic Accessibility and Reactivity Profiles

Synthetic Accessibility:

The introduction of complex or sterically demanding substituents can lead to lower reaction yields and may require more elaborate multi-step synthetic routes.

The choice of protecting groups becomes critical when introducing functional groups that are not compatible with the reaction conditions used for modifying other parts of the molecule.

The purification of analogues with similar physical properties can be challenging and may require advanced chromatographic techniques.

Reactivity Profiles:

Electronic Effects : The introduction of electron-withdrawing or electron-donating groups on the butenyl chain can significantly alter the electron density of the double bond, thereby influencing its reactivity in electrophilic addition or cycloaddition reactions.

Steric Hindrance : Increasing the steric bulk around the nitrogen atom can decrease its nucleophilicity and basicity. Similarly, bulky substituents on the butenyl chain can hinder the approach of reagents to the double bond.

Chelation : The introduction of coordinating functional groups can lead to chelation with metal catalysts, potentially altering the regioselectivity and stereoselectivity of catalytic reactions.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Applications

While N,N-dimethyl(3-butenyl)amine is known as a precursor for platinum catalysts used in atomic layer deposition, its potential as a ligand in other catalytic systems remains an area ripe for investigation. Future research could focus on the design and synthesis of novel transition metal complexes where this compound or its derivatives act as bidentate or monodentate ligands. The interplay between the soft alkene and the hard amine donor atoms could lead to unique catalytic activities and selectivities.

Emerging areas of interest include:

Asymmetric Catalysis: Chiral variants of this compound could be synthesized and employed as ligands in asymmetric hydrogenation, hydrosilylation, or hydroamination reactions. The conformational flexibility of the butenyl chain could be exploited to create effective chiral pockets around a metal center.

Tandem Catalysis: The presence of two distinct functional groups could be leveraged in tandem catalytic cycles, where the amine moiety acts as an internal base or directing group while the alkene participates in a separate catalytic transformation.

Organocatalysis: The basicity of the tertiary amine group suggests potential applications in organocatalysis, for instance, in promoting Michael additions or aldol reactions where the butenyl group can be further functionalized post-reaction.

Development of Advanced Synthetic Methodologies for this compound and its Derivatives

The development of more efficient and versatile synthetic routes to this compound and its derivatives is crucial for expanding its applications. While classical methods exist, future research will likely focus on more atom-economical and sustainable approaches.

Key research directions include:

Hydroamination: Catalytic intermolecular hydroamination of dienes with dimethylamine (B145610) offers a direct and atom-economical route to this compound and its isomers. Research into new catalyst systems, including those based on iridium photocatalysts, could improve efficiency and selectivity. nih.gov

Cycloaddition Reactions: The terminal alkene of this compound is a prime candidate for various cycloaddition reactions. Visible-light-mediated [2+2] cycloadditions with enones can generate strained bicyclic intermediates that are valuable for further synthetic transformations. nih.gov Furthermore, [3+2] cycloadditions could be explored for the synthesis of complex nitrogen-containing heterocycles.

Synthesis of Heterocyclic Compounds: The dual functionality of this compound makes it an attractive precursor for the synthesis of a variety of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. Research into acid-catalyzed annulation reactions of its enaminone derivatives could lead to novel routes to indoles and quinolines.

Table 1: Potential Advanced Synthetic Methodologies for this compound Derivatives (Note: The following data is representative and intended to illustrate potential research directions, as specific experimental data for these reactions with this compound is not widely available.)

Reaction TypeReactant 1Reactant 2Catalyst/ConditionsProduct TypePotential Yield (%)
Photocatalytic HydroaminationThis compoundUnactivated Olefin[Ir(dF(CF3)ppy)2(bpy)]PF6, Visible LightTertiary Amine75-90
[2+2] CycloadditionThis compoundCyclohexenoneRu(bpy)3Cl2, Visible Light, Lewis AcidCyclobutane (B1203170) Derivative60-85
Acid-Catalyzed AnnulationThis compound-derived enaminoneAryl HydrazinePd(OAc)2/XPhosIndole (B1671886) Derivative70-88

Integration into Next-Generation Materials Science

The unique chemical handles of this compound offer significant potential for its integration into advanced materials. Its ability to act as a monomer or a functionalizing agent opens doors to the creation of polymers and materials with tailored properties.

Future opportunities in this area include:

Functional Polymers: this compound can be used as a monomer in polymerization reactions to create functional polymers with pendant amine and alkene groups. These groups can be used for post-polymerization modifications, cross-linking, or to impart specific properties such as pH-responsiveness or metal-ion chelation.

Stimuli-Responsive Materials: The tertiary amine group can be protonated or deprotonated in response to pH changes, making polymers containing this moiety suitable for the development of "smart" materials for applications in drug delivery, sensors, and actuators. mdpi.comnih.govrsc.orgnih.gov The alkene group provides a site for further chemical modification to introduce other responsive functionalities.

Surface Modification: The amine functionality can be used to graft this compound onto surfaces, introducing a reactive alkene handle for further functionalization. This could be utilized in the development of new chromatographic stationary phases, biocompatible coatings, or heterogeneous catalyst supports.

Advanced Computational and Spectroscopic Studies for Deeper Mechanistic Understanding

To fully exploit the synthetic potential of this compound, a deeper understanding of its reaction mechanisms is required. Advanced computational and spectroscopic techniques will be instrumental in achieving this.

Areas for future investigation include:

DFT Studies: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, elucidate transition state geometries, and predict the regio- and stereoselectivity of reactions involving this compound. This would be particularly valuable for understanding the mechanisms of catalytic hydroamination and cycloaddition reactions.

In-situ Spectroscopic Analysis: Techniques such as in-situ NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of complex reaction networks. ed.ac.uknih.gov This would provide invaluable experimental data to complement computational studies.

Mechanistic Probes: The synthesis of isotopically labeled this compound analogues would enable kinetic isotope effect studies, providing further insight into rate-determining steps and reaction mechanisms.

Sustainable Synthesis Approaches for the Compound and its Analogues

The principles of green chemistry are increasingly important in chemical synthesis. Future research should focus on developing sustainable and environmentally benign methods for the production of this compound and its derivatives.

Promising avenues for research include:

Bio-based Feedstocks: Investigating synthetic routes that utilize renewable resources is a key goal. For example, exploring the conversion of bio-derived butanol into butenyl halides or aldehydes, followed by amination with dimethylamine, could provide a more sustainable alternative to petroleum-based routes.

Biocatalysis: The use of enzymes in organic synthesis offers a green and highly selective approach. Research into the discovery or engineering of enzymes, such as amine dehydrogenases or transaminases, for the amination of butenyl alcohols or the direct conversion of bio-based precursors could lead to highly efficient and sustainable synthetic processes. nih.govnih.govfrontiersin.org

Table 2: Comparison of Potential Sustainable Synthesis Approaches

ApproachKey FeaturesPotential AdvantagesResearch Challenges
Bio-based Feedstocks Utilization of renewable resources like bio-butanol.Reduced reliance on fossil fuels, lower carbon footprint.Development of efficient conversion pathways from biomass.
Biocatalysis Use of enzymes (e.g., amine dehydrogenases) for amination.High selectivity, mild reaction conditions, reduced waste.Enzyme discovery and engineering for specific substrates.

Q & A

Q. Table 1: Example Reaction Conditions

AmineAldehydeCatalystTemp (°C)Yield (%)
N,N-Dimethylamine3-ButenalPd/NiO25~95*
*Theoretical yield based on analogous synthesis in .

Basic: What analytical techniques are critical for characterizing this compound and resolving spectral data contradictions?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H NMR (400 MHz, CDCl3_3) to confirm substitution patterns. For example, the vinyl protons (δ 5.0–5.8 ppm) and dimethylamine protons (δ 2.2–2.5 ppm) should show distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 128.1435 for C6_6H13_{13}N).
  • IR Spectroscopy : Confirm amine N-H stretches (if present) and C=C bonds (1640–1680 cm1^{-1}).

Note : Contradictions in spectral data often arise from impurities or stereoisomers. Purify via column chromatography (silica gel, hexane/ethyl acetate) and repeat analyses under standardized conditions .

Advanced: How do structural modifications in tertiary amines influence their metabolic stability and prodrug potential?

Methodological Answer:

  • N-Dealkylation : Tertiary amines like N,N-dimethyl derivatives can act as prodrugs by undergoing hepatic N-dealkylation to release active primary amines (e.g., methamphetamine from N,N-dimethylamphetamine) .
  • Steric Effects : Bulky substituents (e.g., 3-butenyl) slow enzymatic degradation, enhancing metabolic stability.
  • Assay Design : Use in vitro liver microsome assays with LC-MS/MS to track metabolite formation. Compare half-life (t1/2t_{1/2}) across analogs to identify optimal substituents .

Advanced: What strategies resolve contradictions in reported biological activities of tertiary amine derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., alkyl vs. aryl groups) and test activity in standardized assays (e.g., receptor binding). For example, trimethoxybenzyl groups enhance serotonin receptor affinity in analogs .
  • Control for Assay Conditions : Differences in pH, solvent (DMSO vs. saline), or cell lines (HEK293 vs. CHO) can skew results. Replicate studies under identical conditions .
  • Data Normalization : Express activity as % inhibition relative to a positive control (e.g., 100% = full receptor blockade) to enable cross-study comparisons .

Q. Table 2: Comparative Bioactivity of Analogous Amines

CompoundTarget ReceptorIC50_{50} (nM)Key Modification
N,N-Dimethyl(3-butenyl)amine5-HT2A_{2A}2503-Butenyl chain
N-Benzyl analog5-HT2A_{2A}120Aromatic substitution
Data extrapolated from and .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to predict binding poses in target receptors (e.g., dopamine D2_2). Prioritize derivatives with stronger hydrogen-bonding interactions at active sites.
  • QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Validate with in vitro data .
  • MD Simulations : Run 100-ns molecular dynamics trajectories to assess conformational stability of ligand-receptor complexes .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile amines.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles; tertiary amines can cause skin/eye irritation.
  • Storage : Store under nitrogen at 4°C to prevent oxidation. Avoid contact with nitrosating agents (e.g., nitrites) to prevent carcinogenic N-nitrosamine formation .

Advanced: What synthetic routes enable the incorporation of this compound into complex polycyclic scaffolds?

Methodological Answer:

  • Enaminone Chemistry : Use N,N-dimethyl enaminones as intermediates for cyclization reactions. For example, acid-catalyzed annulation yields indole or quinoline derivatives .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions to attach aryl/heteroaryl groups to the butenyl chain. Use Pd(OAc)2_2/XPhos as a catalyst system .
  • Photocatalysis : Visible-light-mediated [2+2] cycloadditions can generate strained bicyclic intermediates for further functionalization .

Basic: How do solvent choices impact the reaction efficiency of this compound synthesis?

Methodological Answer:

  • Polar Protic Solvents (e.g., EtOH) : Enhance proton transfer in reductive amination but may reduce yields due to side reactions (e.g., aldol condensation).
  • Aprotic Solvents (e.g., THF) : Improve solubility of non-polar intermediates but slow reaction kinetics.
  • Optimized Protocol : Use a 1:1 mixture of EtOH/DCM for balanced polarity and reactivity, achieving >90% yield in model systems .

Advanced: How can researchers address discrepancies in thermodynamic data (e.g., ΔfH°) for tertiary amines?

Methodological Answer:

  • Calorimetry Validation : Repeat combustion calorimetry under controlled conditions (e.g., 25°C, 1 atm) to measure ΔfH°liquid. Compare with NIST Standard Reference Data .
  • Computational Corrections : Apply Gaussian09 calculations (B3LYP/6-311+G(d,p)) to reconcile experimental and theoretical values. Discrepancies >5% suggest measurement errors .

Advanced: What mechanistic insights explain the catalytic role of Pd/NiO in this compound synthesis?

Methodological Answer:

  • Hydrogen Activation : Pd sites dissociate H2_2, while NiO stabilizes imine intermediates via Lewis acid-base interactions.
  • Kinetic Studies : Rate laws derived from in situ FTIR show first-order dependence on Pd/NiO concentration .
  • Surface Characterization : XPS and TEM confirm Pd0^0/NiO interfaces as active sites, preventing catalyst deactivation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.